C7 Fluorine Substitution Reduces LogP by >0.3 Units Relative to Non-Fluorinated Dichloroquinoline Analogs
The introduction of a fluorine atom at C7 significantly reduces calculated lipophilicity compared to the closest non-fluorinated analog, 4,7-dichloroquinoline. This difference is critical for modulating passive permeability and metabolic stability in downstream drug candidates [1].
| Evidence Dimension | Calculated partition coefficient (LogP) |
|---|---|
| Target Compound Data | 3.48 (cLogP, Chem-Space database) |
| Comparator Or Baseline | 4,7-Dichloroquinoline: 3.60 (XlogP) / 3.54 (AlogP) as reported in Plantaedb; alternative source reports 3.327 |
| Quantified Difference | ΔLogP ≥ -0.12 to -0.30 (target is consistently less lipophilic) |
| Conditions | Computational prediction using standard algorithms; no experimental LogD measurement identified |
Why This Matters
Procurement decisions for building block collections prioritize compounds with favorable physicochemical profiles; this LogP reduction can improve the developability profile of lead series.
- [1] Plantaedb. 4,7-Dichloroquinoline; XlogP 3.60, AlogP 3.54. https://plantaedb.com View Source
